- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT InsightsJournal of Organic Chemistry, 2022, 87(6), 4241-4253,
Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

Borate(1-),tetrafluoro- structure
Nombre del producto:Borate(1-),tetrafluoro-
Borate(1-),tetrafluoro- Propiedades químicas y físicas
Nombre e identificación
-
- Borate(1-),tetrafluoro-
- tetrafluoroborate
- BF4(-)
- Fluoborate
- PC1553
- tetrafluoridoborate(1-)
- tetrafluoridoborate(III)
- Tetrafluoroborat
- BF4 anion
- Borate,tetrafluoro-
- tetrafluoroborate(1-)
- Tetrafluoroboronanion
- fluoroborate
- tetrafluroborate
- 14874-70-5
- tetrafluoroboranuide
- TETRAFLUOROBORATE ANION
- BDBM26993
- CHEMBL1789400
- TETRAFLUOROBORATE (BF41-)
- Q27118029
- BF4
- tetrafluoroborate ion
- Diethylammonium tetrafluoroborate
- 61674-41-7
- 4YCF3545OY
- ODGCEQLVLXJUCC-UHFFFAOYSA-N
- CHEBI:38899
- Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)
- fluorborate
- 17085-33-5
- [BF4](-)
- BF4-
- Borate(1-), tetrafluoro-
-
- Renchi: InChI=1S/BF4/c2-1(3,4)5/q-1
- Clave inchi: ODGCEQLVLXJUCC-UHFFFAOYSA-N
- Sonrisas: F[B-](F)(F)F
Atributos calculados
- Calidad precisa: 88.01070
- Masa isotópica única: 87.002918
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 5
- Cuenta de enlace giratorio: 0
- Complejidad: 19.1
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 0
Propiedades experimentales
- PSA: 0.00000
- Logp: 1.30000
Borate(1-),tetrafluoro- Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referencia
- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl CarbonatesJournal of Organic Chemistry, 2008, 73(7), 2784-2791,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
1.2 5 d, rt
1.3 overnight, 100 °C
Referencia
- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow IntermediatesAngewandte Chemie, 2022, 61(15),,
Synthetic Routes 4
Condiciones de reacción
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
Referencia
- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl TransferOrganic Letters, 2006, 8(17), 3785-3788,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ; 6 h, rt
Referencia
Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds
Organometallics,
2006,
25(9),
2355-2358
,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 2 h, 80 °C
Referencia
Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes
Organometallics,
2015,
34(2),
419-425
,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referencia
- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde DeuterationACS Catalysis, 2021, 11(23), 14561-14569,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referencia
- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene CatalysisOrganic Letters, 2021, 23(11), 4197-4202,
Synthetic Routes 9
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
Referencia
- A model β-sheet interaction and thermodynamic analysis of β-strand mimeticsOrganic & Biomolecular Chemistry, 2015, 13(27), 7402-7407,
Synthetic Routes 10
Condiciones de reacción
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
Referencia
- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-MillingChemSusChem, 2020, 13(1), 131-135,
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt
Referencia
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Helvetica Chimica Acta,
2005,
88(3),
665-675
,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C
Referencia
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Macromolecular Rapid Communications,
2016,
37(11),
934-938
,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt
Referencia
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Polymer Composites,
2017,
38(4),
759-766
,
Synthetic Routes 14
Condiciones de reacción
1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 24 h, 70 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
Referencia
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referencia
- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxideOrganic & Biomolecular Chemistry, 2020, 18(1), 66-75,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referencia
- Rerouting an organocatalytic reaction by intercepting its reactive intermediatesChemRxiv, 2020, 1, 1-9,
Synthetic Routes 17
Condiciones de reacción
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
Referencia
- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade CatalysisChemSusChem, 2014, 7(9), 2742-2747,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referencia
- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with YnalsOrganic Letters, 2012, 14(18), 4906-4909,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Copper , Oxygen ; 5 h, rt
Referencia
Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes
Chemical Science,
2017,
8(2),
1086-1089
,
Synthetic Routes 20
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 1 h, 80 °C
Referencia
Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes
Organometallics,
2012,
31(22),
7969-7975
,
Synthetic Routes 21
Condiciones de reacción
1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
Referencia
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
Synthetic Routes 22
Condiciones de reacción
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
Referencia
- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto estersBeilstein Journal of Organic Chemistry, 2012, 8, 1499-1504,
Synthetic Routes 23
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt
Referencia
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Tetrahedron Letters,
2008,
49(22),
3663-3665
,
Synthetic Routes 24
Condiciones de reacción
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
1.2 10 min, 150 °C
Referencia
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Organic Process Research & Development,
2022,
26(1),
207-214
,
Synthetic Routes 25
Condiciones de reacción
1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C
Referencia
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Green Chemistry,
2014,
16(9),
4098-4101
,
Synthetic Routes 26
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
Referencia
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Bulletin of the Korean Chemical Society,
2006,
27(6),
847-852
,
Synthetic Routes 27
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 3 - 6 h, rt; 2 - 5 h, rt
Referencia
Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor
Journal of Organic Chemistry,
2021,
86(8),
5771-5777
,
Synthetic Routes 28
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt
Referencia
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Borate(1-),tetrafluoro- Raw materials
- Copper, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-
- Oxonium, trimethyl-(9CI)
- 2-PYRROLIDINONE, PHENYLHYDRAZONE
- 1-Allyl-3-methylimidazolium chloride
- 1-Vinylimidazole
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,4-Dimethoxybenzene
- Borate(1-),tetrafluoro-
- 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
- [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-chloro-copper
- 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-
- 1-Allylimidazole
- 1-Methylimidazole
Borate(1-),tetrafluoro- Preparation Products
- 1-Ethenyl-3-methylimidazol-3-ium (45534-45-0)
- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium (830317-15-2)
- Copper(1+), bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]- (886061-46-7)
- Borate(1-),tetrafluoro- (14874-70-5)
- 2-Fluoro-1,4-dimethoxybenzene (82830-49-7)
- 1H-Imidazolium, 1-methyl-3-(2-propenyl)- (98806-09-8)
Borate(1-),tetrafluoro- Literatura relevante
-
1. A diastereoselective cobalt-mediated synthesis of benzopyrans using a novel variation of an intramolecular Nicholas reaction in the key cyclisation step: optimisation and biological evaluation?1Alastair Mann,Christophe Muller,Elizabeth Tyrrell J. Chem. Soc. Perkin Trans. 1 1998 1427
-
M. Rok,P. Szklarz,G. Bator CrystEngComm 2018 20 5772
-
3. Reductive cleavage of propellane-type hydrazinium dications as a route to medium-sized ring bicyclic diamines with bridgehead nitrogen atomsRoger W. Alder,Richard B. Sessions,Andrew J. Bennet,Richard E. Moss J. Chem. Soc. Perkin Trans. 1 1982 603
-
Xiaojuan Yang,Chong Zhang,Liqiang Wu RSC Adv. 2015 5 25115
-
Deirdre M. Murphy,Ronan J. Cullen,Dilushan R. Jayasundara,Eoin M. Scanlan,Paula E. Colavita RSC Adv. 2012 2 6527
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